Ingenol-3,4:5,20-diacetonide
Overview
Description
Ingenol-3,4:5,20-diacetonide is a natural compound . It is used for laboratory chemicals and the manufacture of substances .
Synthesis Analysis
The synthesis of Ingenol-3,4:5,20-diacetonide involves several steps. The cyclase phase proceeded in only 7 steps from 9 to generate 5 stereocenters and form 7 carbon–carbon bonds . This illustrates the strategic value of targeting a minimally oxidized core structure and utilizing powerful carbon–carbon bond–forming methodologies .Molecular Structure Analysis
The molecular formula of Ingenol-3,4:5,20-diacetonide is C26H36O5 . The Ingenol-3,4:5,20-diacetonide molecule contains a total of 72 bond(s). There are 36 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 2 eight-membered ring(s), 2 ten-membered ring(s), 2 eleven-membered ring(s), 1 ketone(s) (aliphatic), and more .Physical And Chemical Properties Analysis
Ingenol-3,4:5,20-diacetonide appears as a white to off-white solid . Its molecular weight is 428.56 .Scientific Research Applications
Synthesis and Chemical Transformations
Ingenol-3,4:5,20-diacetonide, a derivative of ingenol, has been a subject of significant interest in chemical research. Studies have focused on its synthesis and various chemical transformations. For example, Bagavathi et al. (1991) developed a simple and fast procedure to prepare this compound from the seeds of Euphorbia lathyris L. They explored its reaction with different bases and its reduction to produce various derivatives, such as (9 R)-9-deoxo-9-hydroxyingenol-3,4:5,20-diacetonide (Bagavathi, Sorg, & Hecker, 1991).
Pharmacological Properties
Several studies have investigated the pharmacological properties of ingenol derivatives. For instance, Fujiwara et al. (1996) studied ingenol 3,5,20-triacetate, a derivative, for its potential as an HIV replication inhibitor. Their research indicated that this compound could inhibit HIV strains at significantly lower concentrations than its cytotoxic threshold (Fujiwara et al., 1996).
Anti-Cancer Properties
In the field of oncology, several studies have examined ingenol derivatives for their anti-cancer properties. For example, Gao et al. (2015) researched the cytotoxic mechanism of a diterpenoid compound derived from kansui, which showed potential in inducing cytotoxicity in intestinal epithelial cells via the mitochondrial pathway (Gao et al., 2015).
properties
IUPAC Name |
3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998786 | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingenol-3,4:5,20-diacetonide | |
CAS RN |
77573-44-5 | |
Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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